molecular formula C12H11FN2 B1532417 2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine CAS No. 1187386-28-2

2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine

Cat. No. B1532417
M. Wt: 202.23 g/mol
InChI Key: LNQNCCWYXSBFIL-UHFFFAOYSA-N
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Description

“2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine” is a chemical compound with the molecular formula C12H11FN2 . It is also known as 2-fluoro-4-picoline .


Synthesis Analysis

This compound can be prepared based on Talik’s procedure from 2-amino-5-methylpyridine via diazotization . The effect of substituents on spectral properties of 2-fluoro-6-methylpyridine has been investigated based on 13C NMR, UV, and IR spectral data .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine” is represented by the InChI code: 1S/C12H11FN2/c1-9-2-4-14-11(6-9)7-10-3-5-15-12(13)8-10/h2-6,8H,7H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of “2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine” is 202.23 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Synthesis and Coordination Chemistry

2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine and related compounds have been studied extensively in the context of their synthesis and coordination chemistry. Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which share structural similarities with the target compound, have been used as ligands for over 15 years. These compounds offer both advantages and disadvantages compared to more widely investigated terpyridines. Research highlights include their use in luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Fluorination Techniques

The development of selective fluorination techniques for pyridine derivatives, including 2-fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine, has been an area of active research. Studies have demonstrated the fluorination of 2-aminopyridines and pyridin-2(1H)-ones in aqueous solutions, yielding fluorinated pyridines with high regioselectivities and good to high yields. This method is notable for its mild conditions and its ability to activate the electron-deficient pyridine system, making it valuable for creating fluorinated derivatives for further research and application (Zhou et al., 2018).

Environmental and Photocatalytic Studies

The environmental impact and photocatalytic degradation of substituted pyridines, including 2-fluoro derivatives, have been investigated to address their presence in wastewaters due to their use in various industrial applications. These studies aim to improve existing treatment methods or develop new, more effective alternatives. For example, research into the photolytic and photocatalytic degradation of 2-fluoropyridine and its derivatives has provided insights into the kinetics, mechanisms, and factors affecting their environmental breakdown, contributing to the broader understanding of how to manage these compounds in ecosystems (Stapleton et al., 2010).

Electrosynthesis

Electrosynthesis has been applied to the selective synthesis of fluoropyridine derivatives. This approach offers a mild and suitable method for fluorinating pyridines, including the synthesis of 4-fluoropyridine, highlighting the versatility and efficiency of electrochemical methods in the selective synthesis of halogenated compounds. These methods are particularly significant for the development of fluoroorganic compounds with special chemical and physical properties, demonstrating the critical role of fluorination in medicinal chemistry and material science (Fang et al., 2004).

Safety And Hazards

The safety information available indicates that this compound may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

Future Directions

Fluoropyridines, including “2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine”, present a special interest as potential imaging agents for various biological applications . They are also being explored for their potential in the development of new agricultural products having improved physical, biological, and environmental properties .

properties

IUPAC Name

2-fluoro-4-[(4-methylpyridin-2-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c1-9-2-4-14-11(6-9)7-10-3-5-15-12(13)8-10/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQNCCWYXSBFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CC2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201220358
Record name Pyridine, 2-fluoro-4-[(4-methyl-2-pyridinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine

CAS RN

1187386-28-2
Record name Pyridine, 2-fluoro-4-[(4-methyl-2-pyridinyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-fluoro-4-[(4-methyl-2-pyridinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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